molecular formula C11H11N3O4S B12942897 Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate CAS No. 89518-04-7

Phenyl (1-methyl-1H-imidazole-2-sulfonyl)carbamate

Katalognummer: B12942897
CAS-Nummer: 89518-04-7
Molekulargewicht: 281.29 g/mol
InChI-Schlüssel: WUYPDASYMWGVIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate is a chemical compound that features a phenyl group attached to a sulfonylcarbamate moiety, which is further linked to a 1-methyl-1H-imidazol-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate typically involves the reaction of phenyl isocyanate with 1-methyl-1H-imidazole-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamate groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl or carbamate groups.

Wissenschaftliche Forschungsanwendungen

Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the associated biological pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Phenyl (1-methyl-1H-imidazol-2-yl)sulfonylcarbamate can be compared with other similar compounds, such as:

    Phenyl (1H-imidazol-2-yl)sulfonylcarbamate: Lacks the methyl group on the imidazole ring, which may affect its reactivity and biological activity.

    Phenyl (1-methyl-1H-imidazol-2-yl)carbamate: Lacks the sulfonyl group, which may influence its chemical properties and applications.

    Phenyl (1-methyl-1H-imidazol-2-yl)sulfonamide: Contains a sulfonamide group instead of a sulfonylcarbamate group, leading to different chemical and biological properties.

Eigenschaften

CAS-Nummer

89518-04-7

Molekularformel

C11H11N3O4S

Molekulargewicht

281.29 g/mol

IUPAC-Name

phenyl N-(1-methylimidazol-2-yl)sulfonylcarbamate

InChI

InChI=1S/C11H11N3O4S/c1-14-8-7-12-10(14)19(16,17)13-11(15)18-9-5-3-2-4-6-9/h2-8H,1H3,(H,13,15)

InChI-Schlüssel

WUYPDASYMWGVIA-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1S(=O)(=O)NC(=O)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.